Leurosine sulfate

Vue d'ensemble

Description

Le sulfate de vinleurosine est un alcaloïde indolique dérivé des feuilles de la pervenche de Madagascar, Catharanthus roseus. Ce composé fait partie de la famille des alcaloïdes de la pervenche, connus pour leurs puissantes propriétés antinéoplasiques. Le sulfate de vinleurosine a été étudié pour son potentiel dans le traitement du cancer en raison de sa capacité à inhiber la division cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de vinleurosine est généralement extrait de la pervenche de Madagascar. Le processus d'extraction implique plusieurs étapes, notamment l'utilisation de solvants tels que le benzène et le chloroforme. La matière végétale est d'abord séchée, puis soumise à une extraction par solvant. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour isoler la vinleurosine .

Méthodes de production industrielle : À l'échelle industrielle, le sulfate de vinleurosine est produit par une combinaison de processus d'extraction et de semi-synthèse. La matière végétale est traitée en grandes quantités pour obtenir l'extrait brut, qui est ensuite purifié et converti en forme de sulfate. Ce processus garantit un produit cohérent et de haute qualité adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Oxidative Demethylation and Formylation

Leurosine sulfate undergoes oxidative demethylation using chromic acid (H₂CrO₄) in acetic anhydride and acetone, yielding N-demethyl-leurosine and N-formyl-leurosine as primary products .

Reaction Conditions and Yields

Key steps:

-

Chromatographic separation using aluminum oxide (activity grade IV-V) with benzene-chloroform eluents .

-

Crystallization of sulfates via ethanol-methanol recrystallization .

Acid-Base Reactivity

This compound exhibits characteristic alkaloidal behavior:

-

Forms crystalline precipitates with Mayer’s reagent (HgI₂-KI) .

-

Reacts with Dragendorff’s reagent (BiI₃-KI) to produce orange complexes .

-

Displays pH-dependent solubility :

Biochemical Interactions

This compound inhibits nucleotide incorporation in cancer cells, indicating interference with nucleic acid synthesis:

In Vitro Inhibition in Sarcoma 180 Cells

| Biomolecule | Inhibition (%) |

|---|---|

| Uridine-3H (RNA) | 85 |

| 2'-Deoxycytidine-3H (DNA) | 78 |

| Glutamic acid-14C (proteins) | 62 |

| Acetate-14C (lipids) | 91 |

Mechanism: Disruption of phospholipid biosynthesis via acetate incorporation inhibition .

Formylation of N-Demethyl-Leurosine

N-demethyl-leurosine is converted to N-formyl-leurosine using formic acid-acetic anhydride :

-

Conditions : 1 g substrate, 6 mL formic acid, 1 mL acetic anhydride, 10 min at 25°C.

-

Yield : 95% amorphous N-formyl-leurosine, recrystallized to 1.01 g monosulfate .

Immunochemical Effects

Chronic administration in guinea pigs induces moderate immunodepression , while rabbits exhibit atropine-like responses to acetylcholine .

Stability and Hydration

-

Exists as an octahydrate in aqueous solvents, losing water upon drying to form a stable anhydrous form .

-

Decomposes above 248°C without melting (N-demethyl-leurosine sulfate) .

Sulfate Ion Coordination

The sulfate group acts as a bidentate ligand , enhancing solubility and stability via metal coordination . This property is critical for its pharmacokinetic profile.

Analytical Signatures

-

IR Spectrum : Strong absorption at 1672 cm⁻¹ (C=O stretch of formyl group) .

-

Mass Spectrometry : Molecular ion peak at m/z 822 (N-formyl-leurosine) .

This compound’s reactivity underscores its dual role as a biochemical tool and antitumor agent. Its oxidative lability and ligand-like sulfate behavior necessitate controlled handling in pharmaceutical applications. Further studies on radical-mediated reactions (e.g., with silica particles ) could unveil novel synthetic pathways or toxicity mechanisms.

Applications De Recherche Scientifique

Scientific Research Applications

-

Cancer Treatment

- Mechanism of Action : Leurosine sulfate inhibits cell division by interfering with microtubule assembly. This mechanism is similar to that of other vinca alkaloids like vincristine and vinblastine but with distinct pharmacological profiles .

- Clinical Efficacy : Studies have shown that this compound demonstrates clinical activity against various malignancies, including Hodgkin's disease and acute lymphoblastic leukemia. In tissue culture studies, leurosine exhibited superior lytic activity against malignant cells compared to vinblastine and leurocristine .

- Pharmacokinetics

-

Comparative Studies

- In comparative studies involving animal models, this compound has shown to prolong survival rates in mice with transplanted tumors such as leukemia and sarcoma. For instance, doses as low as 0.25 mg/kg administered intraperitoneally resulted in significant life extension in mice with P1534 strain leukemia .

Case Studies

- Hodgkin's Disease : A study involving patients with Hodgkin's disease indicated that treatment with this compound led to remission in several cases, demonstrating its potential as a therapeutic agent in hematological malignancies .

- Acute Lymphoblastic Leukemia : Clinical trials have reported positive outcomes when this compound was used as part of a combination therapy for acute lymphoblastic leukemia, suggesting enhanced efficacy when used alongside other chemotherapeutic agents .

Data Table: Efficacy of this compound vs. Other Treatments

Mécanisme D'action

Vinleurosine sulfate exerts its effects by disrupting microtubule dynamics, which are essential for cell division. The compound binds to tubulin, preventing the formation of microtubules and causing mitotic arrest. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets of vinthis compound include tubulin and other proteins involved in the regulation of the cell cycle .

Comparaison Avec Des Composés Similaires

Le sulfate de vinleurosine est similaire à d'autres alcaloïdes de la pervenche tels que la vinblastine, la vincristine et la vindésine. Il a des propriétés uniques qui le rendent distinct. Par exemple, le sulfate de vinleurosine a une affinité de liaison différente pour la tubuline par rapport à la vinblastine et la vincristine, ce qui peut entraîner des résultats thérapeutiques différents. D'autres composés similaires comprennent la vinorelbine et la vinflunine, qui sont également utilisés en thérapie anticancéreuse .

Activité Biologique

Leurosine sulfate, a compound derived from the plant Catharanthus roseus (commonly known as Vinca rosea), is part of a class of alkaloids known for their antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and comparative studies with other vinca alkaloids.

This compound exhibits its biological activity primarily through its interaction with microtubules, a component crucial for cell division. The compound competes with tubulin, inhibiting the formation of microtubules necessary for mitosis. This mechanism is similar to that of other vinca alkaloids like vincristine and vinblastine, although this compound demonstrates a lower potency in clinical settings.

Key Mechanistic Insights:

- Microtubule Interaction : this compound binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest in metaphase.

- Cellular Effects : Studies indicate that this compound can induce lysis in malignant cells more effectively than vinblastine and vincristine when used in tissue culture settings, although this effect is inhibited by adult human plasma due to globulin interference .

Efficacy Against Cancer

Clinical studies have shown that this compound possesses antitumor activity, albeit at levels lower than its more potent counterparts. It has been evaluated in various cancer types, including leukemia and lymphomas.

Comparative Efficacy:

- Leukemia : Clinical activity has been noted but is significantly less pronounced than that of vincristine or vinblastine. Leukopenia (a decrease in white blood cells) was noted as a dose-limiting toxicity but was less severe than with other vinca alkaloids .

- Solid Tumors : Limited clinical trials suggest some effectiveness against solid tumors, although the therapeutic window remains narrow due to side effects .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer models. Below is a summary table highlighting key findings from various research efforts:

Toxicity Profile

The toxicity profile of this compound indicates it is generally well-tolerated compared to other vinca alkaloids. The most common side effects include:

Propriétés

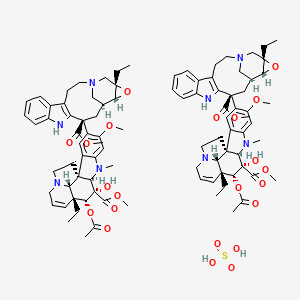

IUPAC Name |

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWXIQRLONXJLF-FOVAWKNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H114N8O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54081-68-4 | |

| Record name | Vinleurosine sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054081684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinleurosine sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7E5NU015T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.